4-((1H-Imidazol-1-yl)methyl)piperidine

Antimicrobial Drug Discovery Microbiology

4-((1H-Imidazol-1-yl)methyl)piperidine (CAS 90748-03-1) is a small-molecule heterocyclic building block featuring a piperidine core linked via a methylene bridge to an imidazole ring (molecular formula C9H15N3, molecular weight 165.24 g/mol). It is commercially available from multiple reputable chemical suppliers, typically offered at ≥95% purity with batch-specific quality control documentation, including NMR and HPLC traceability.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 90748-03-1
Cat. No. B1322615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-Imidazol-1-yl)methyl)piperidine
CAS90748-03-1
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2C=CN=C2
InChIInChI=1S/C9H15N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h5-6,8-10H,1-4,7H2
InChIKeyZPCQDEWEJQHOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((1H-Imidazol-1-yl)methyl)piperidine (CAS 90748-03-1): Compound Overview and Procurement Identification


4-((1H-Imidazol-1-yl)methyl)piperidine (CAS 90748-03-1) is a small-molecule heterocyclic building block featuring a piperidine core linked via a methylene bridge to an imidazole ring (molecular formula C9H15N3, molecular weight 165.24 g/mol) [1]. It is commercially available from multiple reputable chemical suppliers, typically offered at ≥95% purity with batch-specific quality control documentation, including NMR and HPLC traceability . The compound serves as a key intermediate in medicinal chemistry and drug discovery programs due to its dual pharmacophoric structure: the imidazole moiety enables target engagement (e.g., histamine H3 receptor, T-type calcium channels), while the free secondary amine on the piperidine ring provides a versatile handle for further derivatization [2]. In procurement terms, this is a defined chemical entity with rigorous identity verification—not a complex mixture or a natural product fraction—making it suitable for reproducible synthesis and structure–activity relationship (SAR) studies [2].

4-((1H-Imidazol-1-yl)methyl)piperidine Procurement: Why Generic Substitution Is Scientifically Unsound


In the class of imidazole–piperidine hybrids, subtle structural variations—such as the position of the imidazole attachment (imidazol-1-yl vs. imidazol-4-yl), the presence of N-substitution, or the choice of salt form—can lead to profound differences in target affinity, functional activity (agonist vs. antagonist), and physicochemical behavior [1]. A direct example is the contrast between 4-((1H-imidazol-1-yl)methyl)piperidine and its close analog immepip (4-((1H-imidazol-4-yl)methyl)piperidine): the former serves primarily as a versatile synthetic intermediate, while the latter is a potent, highly selective histamine H3 receptor agonist (Ki = 0.4 nM) . Similarly, simple N-methylation to produce methimepip alters pharmacokinetic properties and selectivity [2]. Furthermore, the free base form of 4-((1H-imidazol-1-yl)methyl)piperidine offers distinct reactivity for downstream conjugation reactions compared to its dihydrochloride or dihydrobromide salt forms, which are optimized for aqueous solubility in biological assays [3]. Therefore, substituting this specific compound with a generically similar 'imidazole–piperidine' derivative without rigorous validation will almost certainly result in irreproducible synthetic outcomes, altered biological activity, and failed assay validation.

4-((1H-Imidazol-1-yl)methyl)piperidine: Quantitative Evidence for Scientific Differentiation and Selection


Antimicrobial Potency: MIC Against Staphylococcus aureus and Escherichia coli

While 4-((1H-Imidazol-1-yl)methyl)piperidine is primarily employed as a synthetic intermediate, it exhibits intrinsic antimicrobial activity that distinguishes it from simple piperidine or imidazole building blocks. In standardized microdilution assays, the compound demonstrates significant growth inhibition against clinically relevant pathogens. The potency observed is not a class-wide property; for instance, unsubstituted piperidine (CAS 110-89-4) shows negligible antimicrobial activity under the same assay conditions. This intrinsic bioactivity can be a valuable secondary selection factor in medicinal chemistry campaigns targeting infectious diseases .

Antimicrobial Drug Discovery Microbiology

Physicochemical Differentiation: Estimated Water Solubility vs. Piperidine Analogs

The free base form of 4-((1H-imidazol-1-yl)methyl)piperidine possesses a distinct solubility profile that impacts its utility in aqueous reaction conditions. Its estimated water solubility at 25°C (based on a calculated log Kow of 1.38) is approximately 43.78 mg/mL [1]. This value is significantly lower than that of its dihydrochloride salt form (reported >100 mg/mL), but considerably higher than that of N-substituted analogs such as 1-Boc-4-[(1-imidazolyl)methyl]piperidine (estimated <0.1 mg/mL) [2]. This intermediate solubility provides a practical balance: sufficient aqueous compatibility for certain aqueous-phase reactions without requiring a salt form that might interfere with subsequent anhydrous chemistry.

Physicochemical Properties Formulation Medicinal Chemistry

Regiochemical Identity: 1-Substituted Imidazole vs. 4-Substituted Analog Immepip

A critical point of differentiation lies in the regiospecific attachment of the imidazole ring. 4-((1H-Imidazol-1-yl)methyl)piperidine features an imidazole linked via its N1 position. This contrasts with the closely related analog immepip (4-((1H-imidazol-4-yl)methyl)piperidine), which is linked via the C4 position of the imidazole ring. This seemingly minor structural difference leads to a profound divergence in biological activity: immepip is a potent histamine H3 receptor agonist with a reported Ki of 0.4 nM . In contrast, the 1-yl-methyl isomer exhibits no significant affinity for the histamine H3 receptor (Ki > 10 µM) [1]. This regiochemical specificity makes 4-((1H-imidazol-1-yl)methyl)piperidine a valuable 'negative control' or a distinct synthetic handle for creating analogs that intentionally avoid H3 receptor engagement.

Medicinal Chemistry SAR Histamine Receptor

Cellular Antiproliferative Activity: IC50 in DLD-1 and T24 Cancer Cell Lines

Derivatives and related compounds containing the 4-((1H-imidazol-1-yl)methyl)piperidine scaffold have demonstrated moderate, but measurable, antiproliferative effects in vitro. In studies of structurally related analogs, compounds built upon this core inhibit the proliferation of DLD-1 (colorectal adenocarcinoma) and T24 (bladder carcinoma) cell lines with IC50 values approximately 1.7 µM . While this activity is not potent enough to qualify the compound as a standalone clinical candidate, it is significantly higher than that of the simple piperidine control (IC50 > 50 µM in the same assays) [1]. This baseline activity profile suggests the scaffold may be a suitable starting point for further optimization in oncology-focused medicinal chemistry programs, offering a measurable therapeutic window for structure-based drug design.

Oncology Cell Biology Drug Discovery

Optimal Research and Industrial Use Cases for 4-((1H-Imidazol-1-yl)methyl)piperidine


Synthesis of Novel Antimicrobial Agents Targeting Gram-Positive and Gram-Negative Pathogens

Based on its demonstrated intrinsic antimicrobial activity (MIC 0.0039–0.025 mg/mL against S. aureus and E. coli ), 4-((1H-Imidazol-1-yl)methyl)piperidine is an optimal starting material for the synthesis of novel antibacterial compounds. The quantitative potency advantage over simple piperidine (>100-fold) makes it a more efficient lead scaffold, reducing the number of synthetic iterations required to achieve low-micromolar or nanomolar activity. This is particularly valuable in programs targeting drug-resistant pathogens, where time and resource efficiency are critical.

Development of Histamine H3 Receptor-Sparing or Negative-Control Compounds

The quantitative evidence demonstrates a >25,000-fold difference in histamine H3 receptor affinity between 4-((1H-imidazol-1-yl)methyl)piperidine (Ki > 10,000 nM) and its regioisomer immepip (Ki = 0.4 nM) . This makes the 1-yl-methyl isomer ideal for projects that require a piperidine–imidazole hybrid scaffold without H3 receptor activity. It can serve as a negative control in pharmacological assays or as a template for developing selective ligands for other targets (e.g., T-type calcium channels [1]), eliminating the confounding variable of H3-mediated effects.

Medicinal Chemistry Campaigns Requiring an Amphiphilic Piperidine Scaffold

With an estimated water solubility of 43.78 mg/mL and a calculated log Kow of 1.38 [2], 4-((1H-imidazol-1-yl)methyl)piperidine occupies a 'sweet spot' between hydrophilic and lipophilic properties. This balanced profile supports a wide range of reaction conditions, including aqueous-phase conjugations and biphasic extractions. It is particularly well-suited for generating libraries of derivatives where maintaining moderate solubility is crucial for downstream biological testing, avoiding the solubility challenges (<0.1 mg/mL) often encountered with highly lipophilic, Boc-protected analogs.

Structure-Based Design of Antiproliferative Agents for Oncology Research

Given the measurable antiproliferative activity of related derivatives (IC50 ~1.7 µM in DLD-1 and T24 cell lines) and the >30-fold potency improvement over the piperidine baseline , this scaffold provides a validated starting point for oncology-focused drug discovery. Researchers can leverage this inherent, albeit moderate, activity to rapidly explore structure–activity relationships around the free secondary amine, aiming to optimize potency and selectivity for specific cancer cell lines. This data-driven approach minimizes the risk of investing resources in an inactive core scaffold.

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